Aspalatone

Description

Properties

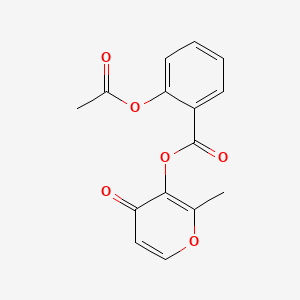

IUPAC Name |

(2-methyl-4-oxopyran-3-yl) 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c1-9-14(12(17)7-8-19-9)21-15(18)11-5-3-4-6-13(11)20-10(2)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBIZYPCGNCWIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163638 | |

| Record name | Aspalatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147249-33-0 | |

| Record name | Aspalatone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147249330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspalatone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPALATONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A233M007P0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biological Activity of Aspalathone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspalathone, a C-glucosyl dihydrochalcone, is a prominent flavonoid found in the unfermented leaves of the South African rooibos plant, Aspalathus linearis. Initially recognized for its role in the characteristic color of fermented rooibos tea, aspalathone has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological effects of aspalathone, with a focus on its antioxidant, anti-inflammatory, and antidiabetic properties. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and drug development endeavors.

Core Biological Activities of Aspalathone

Aspalathone exhibits a range of beneficial biological effects, primarily attributed to its potent antioxidant, anti-inflammatory, and antidiabetic activities. These properties are underpinned by its ability to modulate key cellular signaling pathways.

Antioxidant Activity

Aspalathone is a powerful antioxidant, capable of scavenging free radicals and mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Its antioxidant capacity has been demonstrated in various in vitro assays.

Quantitative Data: Antioxidant Activity of Aspalathone

| Assay | Metric | Result for Aspalathone | Reference Compound | Result for Reference |

| ABTS Radical Scavenging | IC50 | 3.3 µM | Trolox | 11.37 µM |

| ORAC | µmol TE/g | > Quercetin | Quercetin | - |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or ethanol)

-

Aspalathone (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.

-

Preparation of Test Samples: Dissolve Aspalathone and the positive control in methanol to prepare a series of concentrations.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the DPPH solution.

-

Add 100 µL of the different concentrations of the test sample or positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined from a plot of scavenging activity against the concentration of the sample.

Anti-inflammatory Activity

Aspalathone has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.[1]

Quantitative Data: Anti-inflammatory Activity of Aspalathone

| Assay/Target | Metric | Effect of Aspalathone | Cell/Animal Model |

| TNF-α Production | Inhibition | Suppressed production | LPS-activated human umbilical vein endothelial cells (HUVECs) and mice[1] |

| IL-6 Production | Inhibition | Suppressed production | LPS-activated human umbilical vein endothelial cells (HUVECs) and mice[1] |

| NF-κB Activation | Inhibition | Suppressed activation | LPS-activated human umbilical vein endothelial cells (HUVECs) and mice[1] |

| ERK1/2 Activation | Inhibition | Suppressed activation | LPS-activated human umbilical vein endothelial cells (HUVECs) and mice[1] |

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics

-

LPS (Lipopolysaccharide) from E. coli

-

Aspalathone (or test compound)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plate

-

Cell culture incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of Aspalathone for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

Antidiabetic Activity

Aspalathone has shown promising antidiabetic effects through multiple mechanisms, including the inhibition of carbohydrate-digesting enzymes and the modulation of metabolic signaling pathways.

Quantitative Data: Antidiabetic Activity of Aspalathone

| Target/Assay | Metric | Result for Aspalathone | Reference Compound | Result for Reference |

| α-glucosidase (maltase) | IC50 | 0.8 mg/mL | Acarbose | - |

| α-glucosidase (sucrase) | IC50 | > 8 mg/mL | Acarbose | - |

| α-amylase | IC50 | 2.5 mg/mL | Acarbose | - |

| AMPK Phosphorylation | Fold Change | Increased | - | - |

| Glucose Uptake | - | Increased | - | - |

Experimental Protocol: α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Aspalathone (or test compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na2CO3)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test sample at various concentrations, and 20 µL of α-glucosidase solution.

-

Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

-

Substrate Addition: Add 20 µL of pNPG solution to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Stop Reaction: Stop the reaction by adding 50 µL of Na2CO3 solution.

-

Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

-

Calculation: The percentage of α-glucosidase inhibition is calculated as:

Where Abs_control is the absorbance of the enzyme reaction without the inhibitor, and Abs_sample is the absorbance with the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Modulation of Key Signaling Pathways

The biological activities of Aspalathone are mediated through its interaction with several crucial intracellular signaling pathways.

NF-κB Signaling Pathway

Aspalathone has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including TNF-α and IL-6. By inhibiting the NF-κB pathway, Aspalathone effectively dampens the inflammatory response.

References

An In-depth Technical Guide to the Chemical Structure of Aspalatone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspalatone, a synthetic ester of acetylsalicylic acid and maltol, is a compound of interest for its potential therapeutic applications, including its roles as an anti-platelet, antioxidant, and neuroprotective agent. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its key identifiers, physicochemical properties, and a discussion of its synthesis. While experimental spectral and crystallographic data are not publicly available, this document presents predicted nuclear magnetic resonance (NMR) data based on the known structure. Furthermore, this guide details the compound's known mechanism of action by illustrating its interaction with the Vascular Endothelial Growth Factor (VEGF) signaling pathway and provides standardized workflows for relevant biological assays.

Chemical Identity and Physicochemical Properties

This compound is chemically known as 2-(acetyloxy)-benzoic acid 2-methyl-4-oxo-4H-pyran-3-yl ester. Its structure integrates the functionalities of both aspirin and maltol.

| Identifier | Value |

| IUPAC Name | 2-(acetyloxy)-benzoic acid 2-methyl-4-oxo-4H-pyran-3-yl ester |

| Synonyms | Acetylsalicylic Acid Maltol Ester |

| CAS Number | 147249-33-0[1] |

| Molecular Formula | C₁₅H₁₂O₆[1] |

| Molecular Weight | 288.25 g/mol [1] |

| SMILES String | CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CC=C2OC(=O)C |

| Appearance | Crystalline solid[2] |

| Solubility | Soluble in DMSO and DMF (approx. 10 mg/mL), and ethanol (approx. 1 mg/mL). Sparingly soluble in aqueous buffers.[2] |

Synthesis

This compound is synthesized through the esterification of acetylsalicylic acid (aspirin) and maltol. This reaction typically involves the activation of the carboxylic acid group of acetylsalicylic acid, for example, by converting it to an acyl chloride, followed by reaction with the hydroxyl group of maltol in the presence of a base to neutralize the liberated HCl.

Structural Elucidation: Predicted NMR Data

As of the latest available information, experimental ¹H and ¹³C NMR spectra for this compound have not been published in publicly accessible literature. However, based on the known chemical structure, theoretical chemical shifts can be predicted. These predictions are based on the typical chemical shift ranges for protons and carbons in similar chemical environments, such as substituted pyranones and benzoates.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.2 | d | 1H | Aromatic H (ortho to ester) |

| ~ 7.2 - 7.6 | m | 3H | Aromatic H |

| ~ 7.5 - 7.8 | d | 1H | Pyranone H (vinylic) |

| ~ 6.3 - 6.6 | d | 1H | Pyranone H (vinylic) |

| ~ 2.3 | s | 3H | Acetyl CH₃ |

| ~ 2.1 | s | 3H | Pyranone CH₃ |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169 | Acetyl C=O |

| ~ 165 | Ester C=O |

| ~ 175 | Pyranone C=O |

| ~ 160 | Pyranone C-O (enol ether) |

| ~ 150 | Aromatic C-O (acetyl) |

| ~ 140 | Pyranone C-O (ester) |

| ~ 135 | Aromatic C-H |

| ~ 132 | Aromatic C-H |

| ~ 126 | Aromatic C-H |

| ~ 124 | Aromatic C-H |

| ~ 122 | Aromatic C (ester) |

| ~ 118 | Pyranone C-H |

| ~ 115 | Pyranone C-CH₃ |

| ~ 21 | Acetyl CH₃ |

| ~ 15 | Pyranone CH₃ |

Crystal Structure

A definitive crystal structure of this compound, determined through X-ray crystallography, is not available in the public domain. Therefore, detailed information regarding its solid-state conformation, bond lengths, and angles is currently unknown.

Mechanism of Action: Inhibition of VEGF Signaling

This compound has been shown to prevent Vascular Endothelial Growth Factor (VEGF)-induced endothelial dysfunction. VEGF is a key signaling protein that stimulates vasculogenesis and angiogenesis. In pathological conditions, such as cancer, aberrant VEGF signaling can promote tumor growth. This compound's mechanism of action involves the inhibition of several downstream targets in the VEGF signaling pathway.

Experimental Protocols

The following are generalized workflows for key experiments used to characterize the biological activity of compounds like this compound.

Cell Viability (MTT) Assay

This assay is used to assess the effect of this compound on cell viability and proliferation.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins (e.g., VCAM-1, ICAM-1, eNOS, iNOS) in response to this compound treatment.

Conclusion

This compound presents a compelling chemical scaffold with demonstrated biological activities relevant to thrombosis, oxidative stress, and neuroprotection. While a complete experimental characterization of its structure is pending, this guide consolidates the current knowledge of its chemical properties and mechanism of action. The provided predicted spectral data and experimental workflows offer a valuable resource for researchers and drug development professionals investigating this compound and related compounds. Further studies are warranted to fully elucidate its three-dimensional structure and to explore its full therapeutic potential.

References

Aspalatone: A Technical Guide to a Gastro-Sparing Aspirin Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspirin, a cornerstone in the prevention of cardiovascular events and a widely used analgesic and anti-inflammatory agent, is hampered by its significant gastrointestinal (GI) toxicity. The development of prodrugs that mask the acidic functionality of aspirin, thereby reducing direct mucosal irritation, represents a promising strategy to mitigate these adverse effects. This technical guide provides an in-depth analysis of aspalatone, an ester prodrug of aspirin synthesized from acetylsalicylic acid and maltol. This compound is designed to bypass the stomach intact and release the active aspirin molecule systemically, offering the therapeutic benefits of aspirin with potentially reduced gastric ulceration. This document details the synthesis, mechanism of action, and pharmacological evaluation of this compound, presenting available quantitative data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction: The Rationale for an Aspirin Prodrug

Aspirin's therapeutic efficacy is primarily attributed to the irreversible acetylation of cyclooxygenase (COX) enzymes, particularly COX-1 in platelets.[1] This action blocks the production of thromboxane A2, a potent mediator of platelet aggregation, thereby reducing the risk of thrombotic events.[1][2] However, the free carboxylic acid group of aspirin is a major contributor to its gastrointestinal side effects, which range from dyspepsia to peptic ulcers and bleeding.[3] This local irritation, coupled with the systemic depletion of gastroprotective prostaglandins, necessitates the development of safer aspirin formulations.[3]

The prodrug approach aims to temporarily modify the aspirin molecule to inactivate its acidic moiety, allowing for safe passage through the stomach. Following absorption, the prodrug is designed to be hydrolyzed by plasma esterases, releasing aspirin to exert its systemic therapeutic effects. This compound, the acetylsalicylic acid maltol ester, was synthesized with this goal in mind, incorporating the antioxidant properties of maltol.

Synthesis and Characterization of this compound

This compound is synthesized through the esterification of acetylsalicylic acid (ASA) with maltol. While detailed protocols for this specific synthesis are not widely published, a general procedure can be outlined based on standard esterification techniques.

General Synthesis Protocol

A plausible synthetic route involves the reaction of acetylsalicylic acid with maltol in the presence of a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), in an aprotic solvent.

Materials:

-

Acetylsalicylic acid (Aspirin)

-

Maltol

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Dichloromethane)

-

Reagents for workup and purification (e.g., hydrochloric acid, sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Acetylsalicylic acid is dissolved in the anhydrous aprotic solvent.

-

CDI is added portion-wise to the solution at room temperature and stirred to activate the carboxylic acid group of aspirin.

-

Maltol, dissolved in the same solvent, is then added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched and subjected to a standard aqueous workup to remove unreacted reagents and byproducts.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

-

The structure and purity of the synthesized this compound would be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Mechanism of Action

This compound is designed to act as a prodrug, remaining intact in the acidic environment of the stomach to prevent local irritation. Upon absorption into the systemic circulation, it is hypothesized to be hydrolyzed by plasma esterases to release acetylsalicylic acid (aspirin) and maltol.

Signaling Pathway of Aspirin's Antiplatelet Action

The released aspirin irreversibly inhibits COX-1 in platelets, preventing the synthesis of thromboxane A2 (TXA₂) from arachidonic acid. TXA₂ is a potent vasoconstrictor and promoter of platelet aggregation. By blocking its production, aspirin reduces the likelihood of thrombus formation.

Figure 1: this compound hydrolysis and subsequent inhibition of the COX-1 pathway in platelets.

Pharmacological Evaluation

The pharmacological assessment of this compound involves in vitro and in vivo studies to determine its efficacy and safety profile compared to aspirin.

In Vitro Antiplatelet Aggregation

The ability of this compound to inhibit platelet aggregation is a key measure of its potential efficacy.

Table 1: In Vitro Antiplatelet Aggregation

| Compound | Agonist | IC₅₀ (µg/mL) | Reference |

| This compound | Collagen | 15.0 | |

| Aspirin | Collagen | 10.0 | |

| This compound | ADP | >100 | |

| Aspirin | ADP | >100 |

IC₅₀: Half maximal inhibitory concentration.

In Vivo Anti-inflammatory and Antiplatelet Activity

In vivo models are crucial for assessing the therapeutic effects of this compound in a physiological setting.

Table 2: In Vivo Pharmacological Activity of this compound

| Assay | Species | This compound Dose (mg/kg, p.o.) | Aspirin Dose (mg/kg, p.o.) | Outcome | Reference |

| Bleeding Time Prolongation | Rat | 100 | 100 | This compound significantly prolonged bleeding time, similar to aspirin. | |

| Ex vivo Platelet Aggregation | Rat | 50 | 50 | Both compounds inhibited collagen-induced platelet aggregation. |

Gastrointestinal Safety

A primary advantage of this compound is its anticipated improved gastrointestinal safety profile.

Table 3: Ulcerogenic Activity of this compound in Rats

| Compound | Dose (mg/kg, p.o.) | Ulcer Index | % Inhibition of Ulceration | Reference |

| Control | - | 3.8 | - | |

| This compound | 200 | 1.2 | 68.4 | |

| Aspirin | 200 | 3.5 | 7.9 |

Pharmacokinetics

The pharmacokinetic profile of this compound is critical to understanding its absorption, distribution, metabolism, and excretion (ADME). As a prodrug, the key pharmacokinetic event is its hydrolysis to aspirin. While specific pharmacokinetic data for this compound is not publicly available, the following parameters would be essential to characterize.

Table 4: Key Pharmacokinetic Parameters for this compound Evaluation

| Parameter | Description | Method of Determination |

| Bioavailability (F%) | The fraction of the administered dose of unchanged drug that reaches the systemic circulation. For this compound, this would refer to the amount of intact prodrug absorbed. A separate bioavailability for the released aspirin would also be determined. | Intravenous (IV) and oral (p.o.) administration in animal models (e.g., rats, dogs), followed by serial blood sampling and quantification of this compound and aspirin concentrations using LC-MS/MS. |

| Cₘₐₓ | The maximum (or peak) serum concentration that a drug achieves in a specified compartment or test area of the body after the drug has been administered. | Determined from the concentration-time profile following oral administration. |

| Tₘₐₓ | The time at which the Cₘₐₓ is observed. | Determined from the concentration-time profile following oral administration. |

| t₁/₂ (Half-life) | The time required for the concentration of the drug in the body to be reduced by one-half. This would be determined for both this compound and the released aspirin. | Calculated from the terminal phase of the concentration-time curve after IV administration. |

| Hydrolysis Rate | The rate at which this compound is converted to aspirin in plasma. | In vitro incubation of this compound in plasma from different species (e.g., rat, human) followed by measurement of the disappearance of this compound and the appearance of aspirin over time. |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible evaluation of this compound. The following are generalized protocols based on standard pharmacological assays.

In Vitro Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Principle: Platelet-rich plasma (PRP) is treated with the test compound, and then an aggregating agent is added. The change in light transmission through the PRP suspension is measured as platelets aggregate.

Procedure:

-

Draw whole blood from healthy human volunteers or laboratory animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

-

Adjust the platelet count in the PRP if necessary.

-

Pre-incubate aliquots of PRP with various concentrations of this compound, aspirin, or vehicle control at 37°C for a specified time.

-

Place the PRP samples in an aggregometer and add an agonist (e.g., collagen, ADP).

-

Record the change in light transmission for a set period.

-

Calculate the percentage of aggregation inhibition relative to the vehicle control.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

-

Acclimatize male Wistar or Sprague-Dawley rats for at least one week.

-

Fast the animals overnight before the experiment with free access to water.

-

Administer this compound, aspirin, or vehicle control orally (p.o.) or intraperitoneally (i.p.).

-

After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately before and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Calculate the percentage of edema inhibition for each group compared to the control group.

Gastric Ulcerogenicity Assay in Rats

This assay assesses the potential of a compound to cause gastric mucosal damage.

Principle: Rats are administered the test compound at a high dose, and the stomach is later examined for the presence of ulcers.

Procedure:

-

Fast rats for 24 hours with free access to water.

-

Administer high doses of this compound, aspirin, or vehicle control orally.

-

After a specified period (e.g., 4-6 hours), euthanize the animals.

-

Remove the stomachs and open them along the greater curvature.

-

Gently rinse the stomachs with saline and examine the gastric mucosa for lesions under a dissecting microscope.

-

Score the ulcers based on their number and severity to calculate an ulcer index.

Visualizations

Experimental Workflow for this compound Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

References

In-Depth Technical Guide: The Discovery and Development of Aspalatone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspalatone, a synthetic ester of acetylsalicylic acid (aspirin) and the antioxidant maltol, was developed as a novel antithrombotic agent with the aim of reducing the gastrointestinal side effects associated with aspirin. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Discovery and Synthesis

This compound (acetylsalicylic acid maltol ester) was first synthesized and described in 1994 by a team of researchers seeking to create a safer alternative to aspirin with reduced ulcerogenicity.[1] The core concept was to combine the well-established antiplatelet properties of acetylsalicylic acid with the antioxidant and cytoprotective qualities of maltol, a naturally occurring organic compound.

The synthesis of this compound is achieved through the esterification of acetylsalicylic acid and maltol.[1]

Experimental Protocol: Synthesis of this compound

While the seminal 1994 publication by Han et al. outlines the synthesis, specific details of the protocol are proprietary. However, a general procedure for the esterification of a carboxylic acid (acetylsalicylic acid) and a hydroxyl compound (maltol) can be described as follows:

-

Reactant Preparation: Acetylsalicylic acid and maltol are dissolved in a suitable organic solvent.

-

Catalyst Addition: A catalyst, typically a strong acid such as sulfuric acid or p-toluenesulfonic acid, is added to the reaction mixture to facilitate the esterification process.

-

Reaction Conditions: The mixture is heated under reflux for a specified period to drive the reaction to completion. The reaction progress is monitored using techniques like thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified through recrystallization or column chromatography to yield pure this compound.

-

Characterization: The structure and purity of the synthesized this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mechanism of Action

The primary mechanism of action of this compound is believed to be the inhibition of cyclooxygenase (COX) enzymes, mirroring the action of its parent compound, aspirin.[2] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and platelet aggregation. By inhibiting COX, this compound reduces the production of thromboxane A2, a potent platelet aggregator, thereby exerting its antithrombotic effect.[2]

Interestingly, studies have shown that this compound itself is not a prodrug of aspirin. In vivo, it is rapidly metabolized to salicylic acid maltol ester (SM) and subsequently hydrolyzed to salicylic acid. The intact acetylsalicylic acid molecule is not detected in plasma following oral administration of this compound. This suggests that the antiplatelet activity may be mediated by this compound itself or its primary metabolite, salicylic acid maltol ester, before further breakdown.

The maltol moiety of this compound contributes to its pharmacological profile through its antioxidant properties. This may play a role in reducing oxidative stress, a factor implicated in cardiovascular diseases.

Signaling Pathway of this compound's Antiplatelet Action

Preclinical Studies and Quantitative Data

The initial preclinical evaluation of this compound focused on its antiplatelet activity, ulcerogenicity, and antioxidant effects. These studies demonstrated its potential as a safer antithrombotic agent compared to aspirin.

In Vitro Antiplatelet Activity

The ability of this compound to inhibit platelet aggregation was assessed in vitro. The key quantitative measure from these studies is the half-maximal inhibitory concentration (IC50).

| Compound | Assay | IC50 Value | Reference |

| This compound | Collagen-induced platelet aggregation | 180 µM | [3] |

In Vivo Studies

In vivo studies in animal models were conducted to evaluate the antithrombotic effects and gastrointestinal safety of this compound.

| Study | Animal Model | Key Findings | Reference |

| Bleeding Time | Rats | Significantly prolonged bleeding time. | |

| Ulcerogenicity | Rats | Showed negligible gastrointestinal damage compared to aspirin. | |

| Neuroprotection | Rats | Attenuated neurotoxicity induced by kainic acid. | |

| Endothelial Function | Human Aortic Endothelial Cells | Prevents VEGF-induced lipid peroxidation, migration, and tube formation. |

Experimental Protocol: In Vitro Platelet Aggregation Assay

A standard method for assessing antiplatelet activity is the light transmission aggregometry (LTA) assay.

-

Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

-

Platelet-Poor Plasma (PPP) Preparation: A portion of the blood is centrifuged at a high speed to obtain platelet-poor plasma, which is used as a reference.

-

Aggregation Measurement: The PRP is placed in an aggregometer cuvette and warmed to 37°C. A baseline light transmission is established.

-

Compound Incubation: this compound at various concentrations is added to the PRP and incubated for a specific time.

-

Agonist Induction: A platelet aggregation agonist, such as collagen, ADP, or arachidonic acid, is added to the PRP to induce aggregation.

-

Data Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The IC50 value is calculated from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising early-stage drug candidate that successfully integrates the antiplatelet effects of aspirin with the protective properties of maltol. Preclinical data indicate a favorable safety profile with reduced gastrointestinal toxicity compared to aspirin, a significant clinical advantage. Its antithrombotic and antioxidant activities have been demonstrated in vitro and in vivo.

However, the development of this compound appears to have been limited since the initial publications in the mid-1990s. There is a notable absence of publicly available data on its further preclinical development, pharmacokinetic profiling in larger animal models, and any progression into clinical trials.

For researchers and drug development professionals, this compound serves as an intriguing case study in rational drug design. Further investigation into its detailed mechanism of action, particularly the role of its metabolites and its effects on COX-1 versus COX-2 selectivity, would be valuable. Moreover, comprehensive preclinical toxicology and pharmacokinetic studies would be necessary to ascertain its potential for clinical development. The exploration of this compound's therapeutic potential in indications beyond thrombosis, such as neurodegenerative diseases, given its observed neuroprotective effects, could also be a fruitful area of research.

References

Aspalatone's Impact on Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspalatone, a synthetic ester of acetylsalicylic acid (aspirin) and maltol, has demonstrated significant antiplatelet and antithrombotic activities. This technical guide provides an in-depth analysis of this compound's effects on platelet aggregation, including quantitative data, detailed experimental methodologies, and a visualization of its proposed mechanism of action. The evidence suggests that this compound primarily inhibits collagen-induced platelet aggregation, likely through the inhibition of the cyclooxygenase-1 (COX-1) enzyme and subsequent reduction in thromboxane A2 (TXA2) synthesis, a pathway analogous to that of its parent compound, aspirin. Notably, this compound shows minimal effect on ADP-induced platelet aggregation. This document serves as a comprehensive resource for researchers and professionals involved in the development of novel antiplatelet therapies.

Quantitative Data on Antiplatelet Activity

The inhibitory effects of this compound on platelet aggregation have been quantified in both in vitro and in vivo studies. The following table summarizes the key findings.

| Parameter | Value | Species | Assay Type | Agonist | Source |

| IC50 | 1.8 x 10⁻⁴ mol/L (180 µM) | Rat | In vitro Platelet Aggregation | Collagen | [1][2] |

| ED50 | 32 mg/kg p.o. | Mouse | In vivo Thromboembolism Test | Collagen | [1][2] |

| Bleeding Time Prolongation | 57% increase (at 15 mg/kg p.o. for 10 days) | Rat | In vivo | - | [1] |

| Effect on ADP-induced Aggregation | Not significantly inhibited | Rat | In vitro Platelet Aggregation | ADP |

Proposed Mechanism of Action and Signaling Pathway

This compound, being an acetylsalicylic acid ester, is proposed to exert its antiplatelet effect through a mechanism similar to aspirin: the irreversible inhibition of the cyclooxygenase-1 (COX-1) enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for thromboxane A2 (TXA2). TXA2 is a potent platelet agonist that, upon binding to its receptor, initiates a signaling cascade leading to platelet activation, degranulation, and aggregation. By blocking TXA2 synthesis, this compound effectively dampens the amplification of platelet activation signals initiated by agonists like collagen.

The lack of significant inhibition of ADP-induced aggregation suggests that this compound's primary target is the TXA2 pathway, and it does not substantially interfere with the P2Y1 and P2Y12 receptor signaling initiated by ADP.

Caption: Proposed signaling pathway for this compound's antiplatelet action.

Experimental Protocols

The following sections describe detailed methodologies for key experiments to evaluate the antiplatelet effects of this compound.

In Vitro Platelet Aggregation Assay

This protocol is based on the widely used light transmission aggregometry (LTA) method.

Objective: To determine the concentration-dependent inhibitory effect of this compound on agonist-induced platelet aggregation.

Materials:

-

This compound

-

Platelet agonists: Collagen, Adenosine Diphosphate (ADP), Arachidonic Acid

-

Whole blood from healthy human donors or rats

-

Anticoagulant: 3.8% Sodium Citrate

-

Platelet-Rich Plasma (PRP)

-

Platelet-Poor Plasma (PPP)

-

Light Transmission Aggregometer

-

Spectrophotometer

Procedure:

-

Blood Collection and PRP/PPP Preparation:

-

Collect whole blood into tubes containing 3.8% sodium citrate (9:1 blood to anticoagulant ratio).

-

Prepare PRP by centrifuging the whole blood at 200 x g for 10 minutes at room temperature.

-

Prepare PPP by centrifuging the remaining blood at 2,500 x g for 15 minutes.

-

Adjust the platelet count in the PRP to approximately 3 x 10⁸ platelets/mL using PPP.

-

-

Platelet Aggregation Measurement:

-

Pre-warm PRP samples to 37°C for 5 minutes in the aggregometer.

-

Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Initiate platelet aggregation by adding a specific concentration of an agonist (e.g., collagen, ADP).

-

Record the change in light transmission for 5-10 minutes. The aggregometer is calibrated with PRP as 0% aggregation and PPP as 100% aggregation.

-

-

Data Analysis:

-

The maximum percentage of platelet aggregation is determined from the aggregation curve.

-

Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) by plotting the percentage inhibition against the logarithm of the this compound concentration.

-

Caption: Experimental workflow for the in vitro platelet aggregation assay.

In Vivo Antithrombotic Activity Assay (Mouse Thromboembolism Model)

Objective: To evaluate the protective effect of this compound against agonist-induced thromboembolism in mice.

Materials:

-

This compound

-

Male ICR mice

-

Collagen

-

ADP

-

Adrenaline

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Intravenous injection supplies

-

Oral gavage supplies

Procedure:

-

Animal Dosing:

-

Fast mice overnight before the experiment.

-

Administer this compound orally at various doses (e.g., 10, 20, 40 mg/kg). The control group receives the vehicle.

-

Wait for a specific period (e.g., 1 hour) to allow for drug absorption.

-

-

Induction of Thromboembolism:

-

Prepare a thrombogenic mixture, typically containing collagen and adrenaline.

-

Inject the thrombogenic mixture intravenously into the tail vein of the mice. This induces widespread platelet aggregation and pulmonary thromboembolism, leading to paralysis or death.

-

-

Observation and Data Collection:

-

Observe the mice for a set period (e.g., 15 minutes) after the injection.

-

Record the number of deaths in each treatment group.

-

-

Data Analysis:

-

Calculate the percentage of protection for each dose of this compound.

-

Determine the ED50 value (the dose that protects 50% of the animals from death) using probit analysis.

-

Concluding Remarks

This compound presents as a promising antiplatelet agent with a mechanism of action that appears to be focused on the inhibition of collagen-induced platelet aggregation via the thromboxane A2 pathway. Its efficacy, demonstrated through both in vitro and in vivo studies, coupled with reports of lower ulcerogenicity compared to aspirin, positions it as a compound of interest for further investigation in the development of safer antithrombotic therapies. Future research should focus on elucidating the precise molecular interactions with COX-1, exploring its effects on other platelet activation pathways, and conducting comprehensive preclinical and clinical studies to validate its therapeutic potential and safety profile.

References

In Vitro Efficacy of Aspalatone: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aspalatone, a synthetic ester of acetylsalicylic acid and maltol, has demonstrated notable antiplatelet activity in preclinical in vitro studies. This technical guide provides a comprehensive overview of the existing research, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols necessary for its evaluation. This compound's primary in vitro effect is the potent inhibition of collagen-induced platelet aggregation. While direct enzymatic assays on this compound are not extensively published, its structural similarity to aspirin and its specific inhibitory profile strongly suggest a mechanism of action centered on the irreversible inhibition of cyclooxygenase-1 (COX-1). This guide serves as a resource for researchers seeking to further investigate the therapeutic potential of this compound as an antiplatelet agent.

Quantitative Data Summary

The primary quantitative measure of this compound's in vitro efficacy is its ability to inhibit platelet aggregation induced by collagen. The available data is summarized in the table below.

| Assay | Agonist | Metric | Value | Reference |

| Platelet Aggregation | Collagen | IC50 | 1.8 x 10⁻⁴ mol/L | [1] |

| Platelet Aggregation | ADP | Inhibition | Not Significant | [1] |

Note: The selective inhibition of collagen-induced aggregation, with a lack of significant effect on ADP-induced aggregation, is a pharmacological hallmark consistent with the mechanism of action of aspirin, its parent compound.

Mechanism of Action: Inhibition of the COX-1 Pathway

This compound's antiplatelet effects are attributed to its acetylsalicylic acid moiety, which acts as an irreversible inhibitor of the cyclooxygenase-1 (COX-1) enzyme within platelets. This inhibition prevents the synthesis of thromboxane A2 (TXA2), a potent platelet agonist.

Signaling Pathway of Collagen-Induced Platelet Aggregation and this compound's Point of Intervention

Collagen, exposed upon vascular injury, initiates a signaling cascade in platelets leading to their activation and aggregation. A key component of this cascade is the production of TXA2, which acts as a secondary messenger to amplify the activation signal. This compound intervenes early in this pathway by inhibiting COX-1.

Experimental Protocols

The following protocols are detailed methodologies for the in vitro assessment of this compound's antiplatelet activity.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This is the gold-standard method for quantifying platelet aggregation.

4.1.1 Materials and Reagents:

-

Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least 14 days.

-

3.2% Sodium Citrate anticoagulant.

-

Collagen (agonist).

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

-

Phosphate-Buffered Saline (PBS).

-

Platelet-Poor Plasma (PPP) for blanking the aggregometer.

-

Light Transmission Aggregometer.

-

Calibrated pipettes.

-

Aggregometer cuvettes with stir bars.

-

Centrifuge.

4.1.2 Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature with the brake off.

-

Carefully aspirate the upper, straw-colored layer of PRP into a clean polypropylene tube.

-

Store the PRP at room temperature and use within 3 hours of blood collection.

-

Centrifuge the remaining blood at 1500 x g for 20 minutes to obtain PPP.

4.1.3 Experimental Procedure:

-

Pre-warm PRP and PPP aliquots to 37°C.

-

Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

-

Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.

-

Add 5 µL of the this compound solution (or vehicle control) to the PRP and incubate for 5 minutes at 37°C with stirring.

-

Initiate platelet aggregation by adding 50 µL of the collagen agonist.

-

Record the change in light transmission for at least 10 minutes.

-

The percentage of aggregation is calculated from the change in light transmission.

Workflow for this compound In Vitro Platelet Aggregation Study

Conclusion and Future Directions

The available in vitro data strongly support the antiplatelet potential of this compound, with a clear inhibitory effect on collagen-induced platelet aggregation. The mechanism is highly likely to be the inhibition of COX-1, mirroring the action of aspirin. For drug development professionals, further studies to confirm the direct inhibitory effect of this compound on purified COX-1 enzyme would be a valuable next step. Additionally, investigating its effects on other platelet activation pathways and in more complex in vitro models of thrombosis, such as under flow conditions, would provide a more comprehensive understanding of its therapeutic potential. This guide provides the foundational information and methodologies for pursuing these future research directions.

References

Preliminary Toxicity Profile of Aspalatone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary toxicity information for Aspalatone (Acetylsalicylic Acid Maltol ester). It is intended for informational purposes for a scientific audience. A comprehensive toxicity profile requires further extensive investigation. The information herein is based on limited publicly available data, and significant data gaps exist.

Introduction

This compound, also known as Acetylsalicylic Acid Maltol ester, is a compound with reported anti-platelet and neuroprotective properties.[1] As with any compound under investigation for potential therapeutic applications, a thorough understanding of its toxicity profile is paramount for safety assessment and further development. This technical guide provides a summary of the available preliminary toxicity data for this compound and outlines general methodologies for key toxicity assessments.

Hazard Classification

Based on available safety data sheets, this compound has been classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] This classification provides a preliminary indication of its potential hazards.

Table 1: GHS Hazard Classification for this compound [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Interpretation for Researchers: The GHS classification suggests that this compound warrants careful handling due to its potential for acute oral toxicity and significant environmental hazard to aquatic organisms. Standard laboratory safety protocols for handling harmful substances should be strictly followed.

Quantitative Toxicity Data

At the time of this report, specific quantitative toxicity data for this compound, such as LD50 (median lethal dose), NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level), are not publicly available. The "Acute Toxicity, Oral (Category 4)" classification corresponds to an estimated LD50 range of 300 to 2000 mg/kg for oral administration in animal models, but specific experimental values are not reported.

Potential Toxicological Profile based on Structural Analogs (Salicylates)

This compound is an ester of acetylsalicylic acid (aspirin), a well-known salicylate. While direct extrapolation of toxicity data is not a substitute for specific testing of this compound, understanding the toxicology of salicylates can provide insights into potential areas of concern.

Salicylate toxicity is well-documented and can affect multiple organ systems.[3][4] Key features of salicylate poisoning include:

-

Gastrointestinal effects: Nausea, vomiting, and abdominal pain are common early symptoms.

-

Central Nervous System effects: Tinnitus, vertigo, agitation, confusion, and in severe cases, seizures, cerebral edema, and coma can occur.

-

Metabolic disturbances: Salicylates can cause a characteristic respiratory alkalosis followed by metabolic acidosis. Hypokalemia and hypoglycemia are also possible.

-

Other effects: Hyperthermia, dehydration, and cardiorespiratory depression can be observed in severe cases.

It is crucial to emphasize that these toxic effects are associated with salicylates in general and have not been specifically demonstrated for this compound. The unique chemical structure of this compound, being an ester with maltol, may significantly alter its absorption, distribution, metabolism, excretion (ADME), and toxicity profile compared to acetylsalicylic acid.

Genotoxicity and Cytotoxicity

There is currently no publicly available information on the genotoxicity or cytotoxicity of this compound. Standard assays to evaluate these endpoints are essential for a comprehensive safety assessment.

Experimental Protocols

Detailed experimental protocols for toxicity studies specifically on this compound are not available. However, standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments. Below are generalized workflows for key in vitro and in vivo toxicity assays.

General Workflow for Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

This method is a sequential dosing test that allows for the estimation of LD50 with a reduced number of animals.

References

Aspalathin and Platelet Aggregation: A Review of Current Evidence

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the current understanding of aspalathin's effects on platelet aggregation. Following a comprehensive literature review, no direct scientific evidence was found specifically detailing the effects of aspalathin on collagen-induced platelet aggregation. The available research primarily focuses on its inhibitory role in thrombin-induced platelet aggregation and its general antithrombotic properties.

Introduction

Aspalathin, a C-glucosyl dihydrochalcone flavonoid found predominantly in the South African rooibos plant (Aspalathus linearis), has garnered scientific interest for its potential health benefits, including antioxidant and anti-inflammatory properties.[1][2] Its role as an antithrombotic agent has been investigated, with studies indicating its ability to inhibit platelet aggregation, a key process in thrombus formation. However, the specific mechanisms and its efficacy against various platelet agonists, particularly collagen, remain an area of ongoing research.

Effect of Aspalathin on Thrombin-Induced Platelet Aggregation

The primary body of evidence for aspalathin's antiplatelet activity comes from studies on thrombin-induced aggregation. Thrombin is a potent platelet activator that plays a crucial role in the coagulation cascade.

A key study demonstrated that aspalathin inhibits thrombin-catalyzed fibrin polymerization and platelet aggregation. This suggests that aspalathin may interfere with the signaling pathways initiated by thrombin, ultimately leading to a reduction in platelet activation and aggregation.

Key Findings:

-

Aspalathin exhibits inhibitory effects on platelet aggregation induced by thrombin.

-

It also possesses anticoagulant properties, further contributing to its antithrombotic potential.

The precise molecular targets of aspalathin within the thrombin signaling cascade in platelets have not been fully elucidated in the reviewed literature.

Data on Aspalathin's Antiplatelet Activity

Currently, there is a lack of quantitative data, such as IC50 values, specifically for the inhibition of collagen-induced platelet aggregation by aspalathin in the public domain. The available research has not yet provided this level of detail.

Experimental Protocols

Detailed experimental protocols for assessing the effect of aspalathin on collagen-induced platelet aggregation are not available in the reviewed literature. However, a general methodology for an in vitro platelet aggregation assay is described below. This can be adapted to study the effects of aspalathin.

General In Vitro Platelet Aggregation Assay Protocol

Objective: To assess the effect of a test compound (e.g., aspalathin) on platelet aggregation induced by an agonist (e.g., collagen or thrombin).

Materials:

-

Freshly drawn human or animal whole blood

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Platelet agonist (e.g., collagen, thrombin, ADP, arachidonic acid)

-

Test compound (aspalathin) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer or platelet aggregometer

-

Cuvettes with stir bars

-

Pipettes

Procedure:

-

Blood Collection: Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Mix the blood gently with an anticoagulant.

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the PRP.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to pellet the platelets. The supernatant is the PPP, which is used as a blank in the aggregometer.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

Platelet Aggregation Measurement:

-

Pre-warm the PRP sample to 37°C in a cuvette with a stir bar.

-

Add the test compound (aspalathin at various concentrations) or vehicle control to the PRP and incubate for a specific period.

-

Add the platelet agonist (e.g., collagen) to initiate aggregation.

-

Monitor the change in light transmittance through the PRP suspension over time using a platelet aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

-

-

Data Analysis: The percentage of platelet aggregation is calculated, and the inhibitory effect of the test compound is determined by comparing the aggregation in the presence of the compound to the control.

Signaling Pathways in Platelet Aggregation

While the specific signaling pathway inhibited by aspalathin in collagen-induced platelet aggregation is unknown, a general overview of the collagen-induced signaling cascade is presented below. This provides a framework for potential future investigations into aspalathin's mechanism of action.

Collagen initiates platelet activation by binding to the glycoprotein VI (GPVI) receptor on the platelet surface. This binding triggers a signaling cascade involving the phosphorylation of spleen tyrosine kinase (Syk) and phospholipase Cγ2 (PLCγ2). Activated PLCγ2 leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). These events culminate in granule secretion, thromboxane A2 (TXA2) generation, and the activation of the integrin αIIbβ3, leading to platelet aggregation.

Below is a simplified diagram of the general collagen-induced platelet aggregation signaling pathway.

Conclusion and Future Directions

-

Investigating the effect of aspalathin on platelet aggregation induced by collagen and other physiological agonists.

-

Determining the quantitative inhibitory potential of aspalathin (e.g., IC50 values) against various agonists.

-

Elucidating the precise molecular mechanisms and signaling pathways through which aspalathin exerts its antiplatelet effects.

Such studies are crucial for a comprehensive understanding of aspalathin's therapeutic potential as an antithrombotic agent and for guiding the development of novel antiplatelet drugs.

References

Understanding Aspalatone's Lower Ulcerogenicity: A Technical Review

A noticeable gap in publicly available research limits a comprehensive, data-rich analysis of aspalatone's acclaimed lower ulcerogenicity. While the compound is noted for its reduced gastric side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs), specific quantitative data on its ulcer index, cyclooxygenase (COX) enzyme selectivity, and direct antioxidant effects on the gastric mucosa remain largely unpublished in the scientific literature. This technical guide, therefore, synthesizes the foundational principles of NSAID-induced ulcerogenicity and outlines the established experimental frameworks through which this compound's favorable gastric profile could be systematically evaluated. This document is intended to provide researchers, scientists, and drug development professionals with a robust understanding of the mechanisms at play and the methodologies required to quantify the gastroprotective effects of this compound.

The Core Challenge: NSAID-Induced Gastric Ulceration

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins.[1][2][3] Prostaglandins play a vital role in maintaining the integrity of the gastric mucosa through several protective functions, including the stimulation of mucus and bicarbonate secretion, and the maintenance of adequate mucosal blood flow.[2]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues, including the stomach, where it mediates the production of prostaglandins responsible for gastroprotection.[3]

-

COX-2: This isoform is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

Traditional NSAIDs, such as aspirin and indomethacin, are non-selective inhibitors of both COX-1 and COX-2. The inhibition of COX-1 in the gastric mucosa leads to a depletion of protective prostaglandins, rendering the stomach lining vulnerable to damage from gastric acid and pepsin, ultimately resulting in erosions and ulcers.

This compound: A Hypothesis for Lower Ulcerogenicity

The assertion of this compound's lower ulcerogenicity likely stems from a combination of two key molecular attributes: a favorable COX-1/COX-2 inhibition profile and inherent antioxidant properties. A higher selectivity for COX-2 over COX-1 would theoretically spare the gastroprotective functions of COX-1 in the stomach, thus reducing the risk of mucosal injury.

Furthermore, oxidative stress is a significant contributor to NSAID-induced gastric damage. The generation of reactive oxygen species (ROS) can lead to lipid peroxidation and damage to cellular components in the gastric mucosa. A compound with intrinsic antioxidant activity could counteract this oxidative damage, further protecting the gastric lining.

Quantifying Ulcerogenicity and Protective Mechanisms: A Methodological Framework

To rigorously assess and understand this compound's lower ulcerogenicity, a series of well-defined experiments are necessary. The following sections detail the standard experimental protocols used to evaluate the gastrointestinal safety and mechanisms of action of NSAIDs.

Data Presentation: Towards a Comparative Analysis

Meaningful evaluation of this compound requires direct comparison with established NSAIDs. All quantitative data should be meticulously recorded and presented in structured tables to facilitate clear comparison.

Table 1: Comparative Ulcer Index in a Rat Model

| Treatment Group | Dose (mg/kg) | Ulcer Index (Mean ± SD) | Percentage of Ulcer Inhibition (%) |

| Control (Vehicle) | - | ||

| Aspirin | 100 | ||

| This compound | |||

| This compound |

Table 2: In Vitro Cyclooxygenase (COX) Inhibition Assay

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Aspirin | |||

| Celecoxib (Control) | |||

| This compound |

Table 3: Antioxidant Activity in Gastric Mucosal Homogenates

| Treatment Group | Dose (mg/kg) | Malondialdehyde (MDA) Level (nmol/mg protein) | Superoxide Dismutase (SOD) Activity (U/mg protein) |

| Control (Vehicle) | - | ||

| Aspirin | 100 | ||

| This compound | |||

| This compound |

Experimental Protocols

This in vivo assay is the gold standard for assessing the ulcerogenic potential of a compound.

-

Animal Model: Male Wistar rats (180-220 g) are typically used.

-

Induction of Gastric Ulcers:

-

Aspirin-Induced Model: Animals are fasted for 24 hours with free access to water. Aspirin, suspended in a vehicle like 1% carboxymethyl cellulose, is administered orally at a dose known to induce consistent ulceration (e.g., 100-500 mg/kg).

-

Ethanol-Induced Model: Following a fasting period, absolute ethanol is administered orally to induce acute gastric lesions.

-

-

Treatment Protocol: Test compounds (this compound) and a reference drug (e.g., aspirin) are administered orally at various doses one hour prior to the ulcer-inducing agent. A control group receives only the vehicle.

-

Evaluation of Gastric Lesions: Several hours after the induction of ulcers (typically 4-6 hours), the animals are euthanized. The stomachs are removed, opened along the greater curvature, and washed with saline. The gastric mucosa is then examined for lesions.

-

Ulcer Index Calculation: The severity of the lesions is scored based on their number and size. A common scoring system is as follows:

-

0: No lesion

-

1: Petechial hemorrhage

-

2: 1-5 small erosions (1-2 mm)

-

3: >5 small erosions or 1 large erosion (>2 mm)

-

4: Multiple large erosions The sum of the scores for each animal constitutes its ulcer index. The percentage of ulcer inhibition is calculated using the formula: [(Control Ulcer Index - Treatment Ulcer Index) / Control Ulcer Index] x 100.

-

-

Histopathological Examination: Gastric tissue samples can be fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic evaluation of the extent of mucosal damage.

This assay determines the inhibitory potency and selectivity of a compound for the two COX isoforms.

-

Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are commercially available.

-

Assay Principle: The assay measures the production of prostaglandin E2 (PGE2) from arachidonic acid by the COX enzymes. The inhibitory effect of the test compound is determined by quantifying the reduction in PGE2 synthesis.

-

Procedure:

-

The COX-1 or COX-2 enzyme is pre-incubated with various concentrations of the test compound (this compound) or a reference inhibitor (e.g., aspirin, celecoxib).

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

After a specific incubation period, the reaction is stopped.

-

The amount of PGE2 produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated for both COX-1 and COX-2. The COX-2 selectivity index is then determined by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

These biochemical assays measure the effect of the test compound on markers of oxidative stress in the gastric tissue.

-

Tissue Preparation: Following the in vivo ulcerogenicity study, a portion of the gastric mucosa is homogenized in a suitable buffer.

-

Measurement of Malondialdehyde (MDA): MDA is a marker of lipid peroxidation. Its levels in the gastric mucosal homogenate are measured using the thiobarbituric acid reactive substances (TBARS) assay. The principle of this assay is the reaction of MDA with thiobarbituric acid to form a colored complex that can be measured spectrophotometrically.

-

Measurement of Superoxide Dismutase (SOD) Activity: SOD is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals. Its activity in the gastric mucosal homogenate can be measured using commercially available kits, which are typically based on the inhibition of a colorimetric reaction by SOD.

Visualizing the Pathways to Protection

To better illustrate the complex interplay of factors involved in this compound's potential for lower ulcerogenicity, the following diagrams, generated using the DOT language for Graphviz, depict the key signaling pathways and experimental workflows.

Conclusion

While the existing body of scientific literature strongly suggests a favorable gastrointestinal safety profile for this compound, a comprehensive, data-driven understanding of its lower ulcerogenicity is currently hampered by a lack of specific quantitative studies. The experimental frameworks detailed in this guide provide a clear and systematic pathway for researchers to generate the necessary data to elucidate the precise mechanisms behind this compound's protective effects. By conducting comparative studies on its ulcer index, COX-1/COX-2 selectivity, and antioxidant properties, the scientific community can build a robust evidence base to support the clinical development and application of this compound as a safer alternative to traditional NSAIDs. This will be crucial for drug development professionals seeking to leverage this compound's unique properties in future therapeutic innovations.

References

Pharmacokinetics of Aspalatone in Animal Models: A Technical Overview

Disclaimer: As of late 2025, there is no publicly available scientific literature detailing the pharmacokinetics of a compound referred to as "Aspalatone." The following technical guide is a hypothetical representation based on established methodologies in preclinical pharmacokinetic research. It is intended to serve as a structural template and an illustrative example for researchers, scientists, and drug development professionals. The data, protocols, and pathways presented herein are synthetically generated for demonstrative purposes and should not be considered factual results for any existing compound.

This guide provides a comprehensive, albeit illustrative, overview of the key pharmacokinetic parameters, experimental designs, and potential metabolic pathways for a hypothetical compound, "this compound," in preclinical animal models.

Executive Summary

This document outlines the pharmacokinetic profile of the novel investigational compound this compound in rodent models. The study aimed to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound following intravenous and oral administration. The data presented herein provide foundational knowledge for dose selection in further efficacy and toxicology studies. Key findings include moderate oral bioavailability and a plasma concentration-time profile indicative of first-order kinetics.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound were evaluated in Sprague-Dawley rats. The following tables summarize the mean data obtained after single-dose administration.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Intravenous (IV) Bolus Dose (2 mg/kg)

| Parameter | Unit | Mean Value (± SD) |

| C₀ (Initial Concentration) | ng/mL | 850 (± 95) |

| AUC₀₋t | ng·h/mL | 1275 (± 150) |

| AUC₀₋inf | ng·h/mL | 1310 (± 162) |

| t₁/₂ (Half-life) | h | 2.5 (± 0.4) |

| CL (Clearance) | L/h/kg | 1.53 (± 0.21) |

| Vd (Volume of Distribution) | L/kg | 3.8 (± 0.5) |

Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Oral (PO) Gavage Dose (10 mg/kg)

| Parameter | Unit | Mean Value (± SD) |

| Cmax (Maximum Concentration) | ng/mL | 420 (± 65) |

| Tmax (Time to Cmax) | h | 1.0 (± 0.5) |

| AUC₀₋t | ng·h/mL | 2950 (± 410) |

| AUC₀₋inf | ng·h/mL | 3015 (± 430) |

| t₁/₂ (Half-life) | h | 2.8 (± 0.6) |

| F (Oral Bioavailability) | % | 46 |

Experimental Protocols

A detailed methodology was followed to ensure the robustness and reproducibility of the pharmacokinetic data.

3.1. Animal Model

-

Species: Male Sprague-Dawley rats

-

Number of Animals: 8 per group

-

Age: 8-10 weeks

-

Weight: 250-300 g

-

Acclimation: Animals were acclimated for a minimum of 7 days prior to the study, with free access to standard chow and water. A 12-hour light/dark cycle was maintained.

3.2. Dosing and Administration

-

Formulation: this compound was formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.

-

Intravenous (IV) Administration: A single 2 mg/kg bolus dose was administered via the lateral tail vein.

-

Oral (PO) Administration: A single 10 mg/kg dose was administered by oral gavage. Animals were fasted overnight prior to oral dosing.

3.3. Sample Collection

-

Matrix: Plasma (K₂EDTA as anticoagulant)

-

Time Points (IV): 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Time Points (PO): 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Procedure: Approximately 0.2 mL of blood was collected from the jugular vein at each time point. Samples were immediately centrifuged at 4000 x g for 10 minutes at 4°C to separate plasma. Plasma samples were stored at -80°C until analysis.

3.4. Bioanalytical Method

-

Technique: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer.

-

Sample Preparation: Plasma samples (50 µL) were subjected to protein precipitation with 200 µL of acetonitrile containing an internal standard (e.g., Tolbutamide). After vortexing and centrifugation, the supernatant was diluted and injected into the LC-MS/MS system.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for the in-vivo pharmacokinetic study of this compound.

Caption: Workflow for the preclinical pharmacokinetic assessment of this compound.

4.2. Hypothetical Signaling Pathway

The following diagram represents a hypothetical signaling pathway that could be modulated by this compound, leading to a therapeutic effect. This is a conceptual illustration.

Caption: Hypothetical signaling cascade initiated by this compound binding.

Conclusion

The hypothetical pharmacokinetic profile of this compound in Sprague-Dawley rats indicates moderate oral bioavailability and a half-life supporting once or twice-daily dosing regimens in this species. The established experimental and bioanalytical protocols provide a robust framework for future preclinical and clinical development of this compound. Further studies are warranted to investigate the metabolism and excretion pathways, as well as to assess the pharmacokinetic-pharmacodynamic (PK/PD) relationship.

Aspalatone: A Technical Guide to its Antithrombotic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspalatone, a synthetic ester of acetylsalicylic acid (aspirin) and the antioxidant maltol, has emerged as a promising antithrombotic agent with a potentially improved safety profile compared to its parent compound, aspirin. This technical guide provides a comprehensive overview of the current scientific evidence supporting this compound's efficacy, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental methodologies used in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, hematology, and drug development who are investigating novel antiplatelet therapies.

Introduction